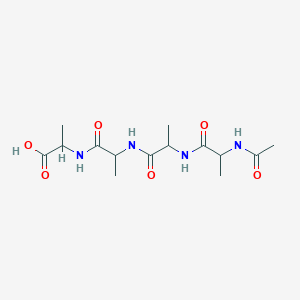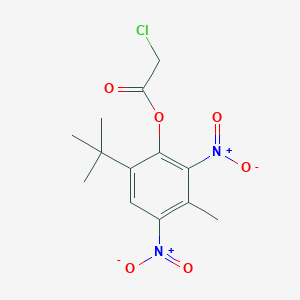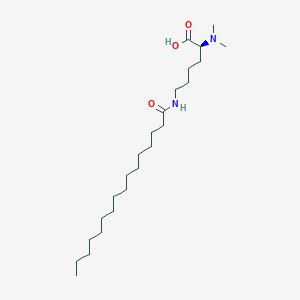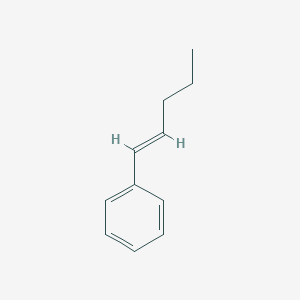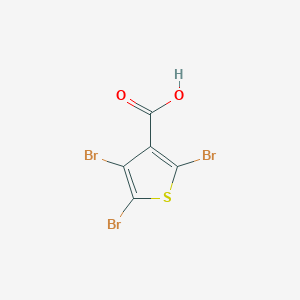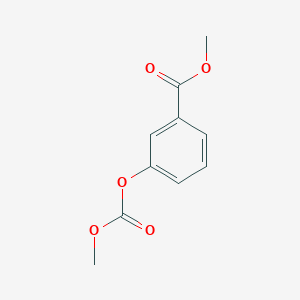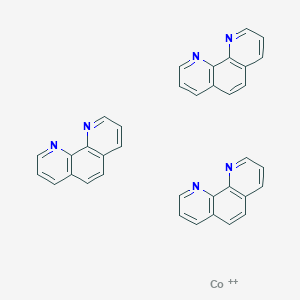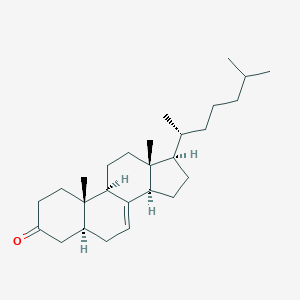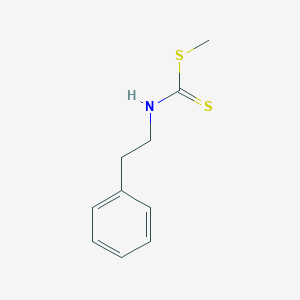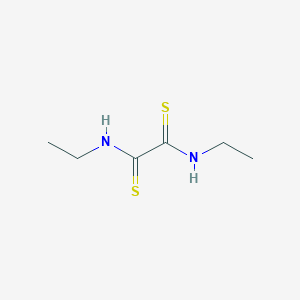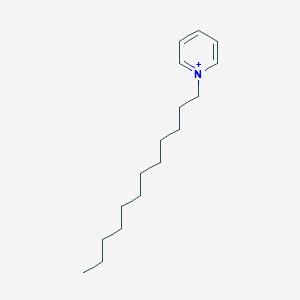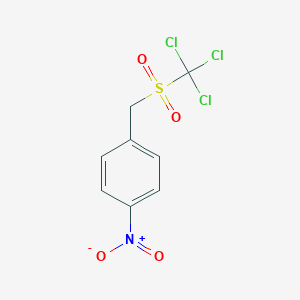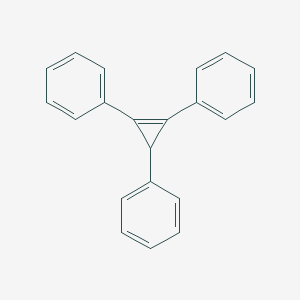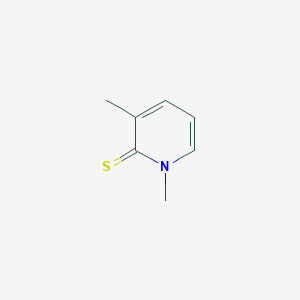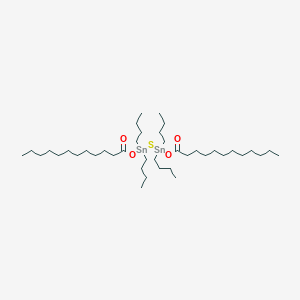
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, also known as TBT-DOS, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBT-DOS belongs to the family of organotin compounds, which have been extensively studied for their potential applications in various fields, including biomedicine, material science, and environmental remediation.
Mécanisme D'action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is not fully understood, but it is believed to involve the interaction between the tin atoms in the molecule and the surface of the substrate. The self-assembled monolayers formed by 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane have been shown to have unique properties, such as high stability, high density, and high reactivity, which make them ideal for various applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane are not well studied, but it is known to be toxic to certain organisms, such as marine invertebrates and fish. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been shown to interfere with the endocrine system of these organisms, leading to reproductive and developmental abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane in lab experiments include its unique properties, such as its ability to form self-assembled monolayers on various surfaces, and its potential applications in various fields, such as biomedicine and material science. However, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is limited by its toxicity and potential environmental impact, which require careful handling and disposal procedures.
Orientations Futures
There are several future directions for the research on 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, including the development of new synthesis methods that are more efficient and environmentally friendly, the investigation of its potential applications in biomedicine and material science, and the study of its toxicity and environmental impact. Additionally, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane as a template for the preparation of nanoscale materials and devices holds great promise for the development of new technologies in various fields.
Méthodes De Synthèse
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane involves the reaction between dibutyltin oxide and 1,12-dodecanedioic acid, followed by the reaction with 1,3-bis(chloromethyl)benzene and 1,2-ethanedithiol. The resulting product is then treated with sodium methoxide to obtain 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane. The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been widely used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. These monolayers have been used as templates for the preparation of nanoscale materials and devices, such as sensors, catalysts, and electronic components. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has also been used as a surfactant in emulsion polymerization, which is a widely used method for the synthesis of polymer nanoparticles.
Propriétés
Numéro CAS |
15880-66-7 |
|---|---|
Nom du produit |
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane |
Formule moléculaire |
C40H82O4SSn2 |
Poids moléculaire |
896.6 g/mol |
Nom IUPAC |
[dibutyl-[dibutyl(dodecanoyloxy)stannyl]sulfanylstannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.4C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
ZBBCKXXEEYFMAC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
Autres numéros CAS |
15880-66-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



